3-(Chloromethyl)-6-phenoxypyridazine hydrochloride

Synthetic intermediate Nucleophilic substitution Medicinal chemistry

Problem: 3,6-Disubstituted pyridazine synthesis often requires multiple steps and suffers from poor aqueous solubility. Solution: 3-(Chloromethyl)-6-phenoxypyridazine hydrochloride (CAS 1427380-06-0) provides: • Pre-installed phenoxy group saves 2-3 synthetic steps vs. 3,6-dichloropyridazine • HCl salt form ensures aqueous solubility for reproducible biological assays • Chloromethyl handle enables rapid library synthesis via nucleophilic displacement • CLogP 2.078 suits fragment-based drug discovery

Molecular Formula C11H10Cl2N2O
Molecular Weight 257.11 g/mol
CAS No. 1427380-06-0
Cat. No. B1377183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Chloromethyl)-6-phenoxypyridazine hydrochloride
CAS1427380-06-0
Molecular FormulaC11H10Cl2N2O
Molecular Weight257.11 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=NN=C(C=C2)CCl.Cl
InChIInChI=1S/C11H9ClN2O.ClH/c12-8-9-6-7-11(14-13-9)15-10-4-2-1-3-5-10;/h1-7H,8H2;1H
InChIKeyBKVSPRPAHBTFLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Chloromethyl)-6-phenoxypyridazine HCl: Chemical Profile & Procurement


3-(Chloromethyl)-6-phenoxypyridazine hydrochloride (CAS 1427380-06-0) is a heterocyclic building block featuring a pyridazine core with a chloromethyl substituent at the 3-position and a phenoxy group at the 6-position, supplied as the hydrochloride salt to enhance aqueous solubility . It belongs to the broader class of 3,6-disubstituted pyridazines, a scaffold historically associated with herbicidal and plant growth regulatory activities [1]. The compound is currently available from multiple chemical suppliers, primarily as a synthetic intermediate for medicinal chemistry and agrochemical research programs .

3-(Chloromethyl)-6-phenoxypyridazine HCl: Why Generic Substitution Fails


Within the 3,6-disubstituted pyridazine series, substitution pattern profoundly impacts both physicochemical properties and biological activity. Replacing the chloromethyl group (–CH₂Cl) with a chloro (–Cl) substituent, as in 3-chloro-6-phenoxypyridazine, alters the electrophilic reactivity profile from an alkylating agent to a direct aromatic halide, fundamentally changing the compound's utility as a synthetic intermediate; the calculated logP drops from 2.078 for the chloromethyl derivative to approximately 2.92 for the chloro analog, indicating a meaningful shift in lipophilicity that affects both partitioning behavior and formulation strategy . Furthermore, the hydrochloride salt form directly improves aqueous solubility relative to the free base (CAS 1247409-28-4), a critical factor for reproducible biological assay preparation that is absent in non-salt analogs [1]. These differences are not cosmetic; they render the compound non-fungible with its closest structural neighbors in any application where nucleophilic reactivity, solubility, or lipophilicity matters.

3-(Chloromethyl)-6-phenoxypyridazine HCl: Quantitative Evidence Guide


Electrophilic Reactivity: Chloromethyl vs. Chloro

The chloromethyl group (–CH₂Cl) at the 3-position provides distinct synthetic utility compared to the 3-chloro analog. The target compound's chloromethyl moiety can undergo Sₙ2 nucleophilic substitution with amines, thiols, and alkoxides under mild conditions, enabling the generation of diverse 3-aminomethyl, 3-thiomethyl, or 3-alkoxymethyl derivatives. In contrast, 3-chloro-6-phenoxypyridazine requires more forcing conditions for nucleophilic aromatic substitution and exhibits limited reactivity with aliphatic nucleophiles. This difference is structural in origin: the chloromethyl group is a benzylic-type halide, whereas the chloro substituent is an aryl halide .

Synthetic intermediate Nucleophilic substitution Medicinal chemistry

Lipophilicity: Target Compound vs. 3-Chloro Analog

The calculated logP (CLogP) for the target compound is 2.078, as reported by Enamine . In comparison, 3-chloro-6-phenoxypyridazine has a reported logP of 2.92230 . The approximately 0.84 log unit difference indicates that the chloromethyl analog is markedly less lipophilic than the chloro analog. This lower logP suggests better aqueous solubility and different membrane permeability characteristics, which may be advantageous for biological screening where excessive lipophilicity leads to non-specific binding or poor solubility.

Physicochemical properties logP Drug-likeness

Aqueous Solubility: Hydrochloride Salt Advantage

The target compound is supplied as the hydrochloride salt (CAS 1427380-06-0), which is expected to have higher aqueous solubility than its free base counterpart (CAS 1247409-28-4). The free base has a molecular weight of 220.66 g/mol , while the hydrochloride salt has a molecular weight of 257.12 g/mol [1]. Salt formation is a well-established strategy to enhance the dissolution rate and aqueous solubility of poorly soluble organic compounds through increased lattice energy disruption upon hydration. While no experimental solubility data for either form is available, the general principle of hydrochloride salts conferring superior water solubility relative to the neutral free base is well-supported in pharmaceutical sciences.

Solubility Bioavailability Assay preparation

Herbicidal Activity: Phenoxypyridazine Scaffold Inference

No direct herbicidal activity data exists for the target compound. However, the 3-phenoxypyridazine scaffold, of which this compound is a derivative, has demonstrated well-characterized pre-emergence herbicidal activity. In a study of 27 derivatives, compounds with alkyl or halogen substituents at the ortho position of the benzene ring showed marked herbicidal effects [1]. Specifically, 3-phenoxypyridazine, 3-(2-methylphenoxy)pyridazine, and 3-(2-ethylphenoxy)pyridazine exhibited powerful effects on barnyardgrass (Echinochloa crusgalli) and spikerush, without injuring rice plants, at application rates that were not explicitly quantified but were tested in pre-emergence pot assays [2]. 3-Chloro-6-phenoxypyridazine, a close structural analog, has also demonstrated herbicidal activity in pre-emergence screening [3]. These data provide a class-level expectation of herbicidal potential for the target compound, but cannot be directly extrapolated.

Herbicide Pre-emergence activity Crop selectivity

Procurement Specs: Purity & Physical Form

The target compound is commercially available from Enamine (catalog EN300-122978) at 95% purity with a melting point of 124–126°C [1]. In comparison, 3-chloro-6-phenoxypyridazine (CAS 1490-44-4) is available at 98% purity with a melting point of 71°C . The higher melting point of the target compound (Δmp ≈ 53–55°C) reflects the ionic nature of the hydrochloride salt and provides a more convenient solid form for weighing and handling in a laboratory setting. The 95% purity specification is standard for a research-grade building block and is sufficient for most synthetic chemistry applications, though users requiring >98% purity for sensitive biological assays should verify batch-specific certificates of analysis.

Procurement Quality control Building block specification

Positional Isomer: 3-Chloromethyl-6-phenoxy vs. 3-Phenoxymethyl-6-chloro

The target compound (3-chloromethyl-6-phenoxy substitution) is a distinct regioisomer from the 3-(substituted phenoxymethyl)-6-chloropyridazine series reported by Hu et al. (2007) [1]. In the latter series, the phenoxy-bearing methylene group is linked at the 3-position and a chlorine atom occupies the 6-position, whereas the target compound places the chloromethyl group at the 3-position and the phenoxy group directly at the 6-position. This reversal of functional group placement has significant consequences for both chemical reactivity and biological target engagement: the target compound's 6-phenoxy group is directly conjugated to the pyridazine ring, altering the electron density distribution compared to the 3-phenoxymethyl isomer where a methylene spacer interrupts conjugation. The 3-(substituted phenoxymethyl)-6-chloropyridazines showed herbicidal activity against Brassica napus and Echinochloa crusgalli at 100 μg/mL [1], but these data cannot be directly applied to the target compound due to the fundamental regioisomeric difference.

Regioisomer Structure-activity relationship Herbicide design

3-(Chloromethyl)-6-phenoxypyridazine HCl: Procurement & Applications


Agrochemical Lead Optimization via Chloromethyl Handle

The chloromethyl group at the 3-position offers a reactive site for straightforward nucleophilic displacement, enabling the rapid generation of a compound library through reaction with amines, thiols, or alkoxides . This is directly relevant for agrochemical discovery programs aiming to optimize the herbicidal activity observed in the parent 3-phenoxypyridazine scaffold [1]. The hydrochloride salt form ensures the starting material is readily soluble in reaction media, facilitating high-throughput parallel synthesis workflows .

Medicinal Chemistry Derivatization with Favorable Profile

With a CLogP of 2.078, the compound occupies a favorable lipophilicity range for fragment-based drug discovery . The pyridazine ring serves as a bioisostere of pyridine and pyrimidine, while the phenoxy group provides potential for π-stacking interactions with aromatic residues in target proteins [1]. Procurement of the pre-formed 3,6-disubstituted scaffold saves 2–3 synthetic steps compared to building up from 3,6-dichloropyridazine, as the phenoxy group is already installed .

Plant Growth Regulation via Auxin Modulation

3-Phenoxypyridazine derivatives have been shown to interfere with auxin activity in plant physiological assays, including inhibition of auxin-induced cell elongation and disruption of apical dominance . The target compound's unique combination of phenoxy and chloromethyl substituents may exhibit altered potency or selectivity in these assays compared to known derivatives, warranting direct evaluation. The aqueous solubility advantage of the hydrochloride salt facilitates preparation of treatment solutions without organic co-solvents that could confound plant physiological responses [1].

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